molecular formula C23H26N2O3 B3012206 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903860-78-6

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B3012206
CAS No.: 903860-78-6
M. Wt: 378.472
InChI Key: SAVJIWVFLHBGOT-UHFFFAOYSA-N
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Description

7-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative of interest in medicinal chemistry and pharmacological research. This compound features a chromen-4-one (flavone) core structure, a common scaffold in natural products, which is substituted at the 7-position with a 2-(4-ethylpiperazin-1-yl)ethoxy side chain and at the 3-position with a phenyl ring. The incorporation of the piperazine moiety is a common strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds . Research on structurally similar 2-phenyl-4H-chromen-4-one derivatives has demonstrated significant potential in anti-inflammatory applications. Studies indicate that such compounds can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models . The proposed mechanism of action for these analogues involves the inhibition of the TLR4/MAPK signaling pathway. By targeting this pathway, they downregulate the expression of downstream effectors like iNOS and COX-2, and reduce the phosphorylation of MAPK proteins (p38, JNK, ERK) and the transcription factor c-Jun . Consequently, this compound is a valuable research chemical for investigating inflammatory pathways and for the design and development of novel therapeutic agents. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVJIWVFLHBGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde, under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with an appropriate electrophile, such as an alkyl halide, to form the desired piperazine derivative.

    Coupling of the Piperazine Derivative with the Chromen-4-one Core: The final step involves coupling the piperazine derivative with the chromen-4-one core through an ether linkage. This can be achieved by reacting the piperazine derivative with a suitable leaving group on the chromen-4-one core, such as a halide or tosylate group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution can involve nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives with different functional groups.

Scientific Research Applications

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.

    Interaction with Receptors: The compound may bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Substituent Variations at Position 7

The ethoxy-linked piperazine/piperidine group at position 7 is critical for bioactivity. Key comparisons include:

Compound Name Substituent at Position 7 Key Properties/Activities Source
Target Compound 2-(4-ethylpiperazin-1-yl)ethoxy AChE/BuChE dual inhibition (hypothesized)
BB70256 2-(4-methylpiperidin-1-yl)ethoxy Higher lipophilicity (piperidine vs. piperazine)
Compound 13 () 2-(((3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)ethoxy Steric hindrance reduces yield (49.9%)
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy] Acetylated piperazine (reduced basicity) Altered pharmacokinetics
7-Ethoxy-3-phenyl-4H-chromen-4-one Ethoxy (no amine) Lower enzyme inhibition activity

Key Insights :

  • Bulky substituents (e.g., adamantane in Compound 13) reduce synthetic yield, highlighting steric challenges .

Substituent Variations at Position 3

The phenyl group at position 3 is conserved in many analogues, but substitutions modulate electronic and steric effects:

Compound Name Substituent at Position 3 Impact on Activity Source
Target Compound Phenyl Balanced hydrophobicity
Compound 10 () 4-Methoxyphenyl Increased electron density enhances AChE affinity
Compound 14 () 4-Hydroxyphenyl Polar hydroxyl may improve solubility
Compound 4-Methoxyphenyl + trifluoromethyl Electron-withdrawing CF₃ group alters binding

Key Insights :

  • Methoxy (Compound 10) and hydroxy (Compound 14) groups at the para position enhance solubility or target affinity .

Linker Modifications

The ethoxy linker length and flexibility influence conformational freedom:

Compound Name Linker Structure Biological Implications Source
Target Compound Ethoxy (C2) Optimal balance of flexibility and rigidity
Compound 4f () Propoxy (C3) Increased flexibility may reduce potency
Abaperidone () Propoxy + hydroxymethyl Antianaphylactic activity

Key Insights :

  • Ethoxy linkers (target compound) are preferred for AChE inhibition, while propoxy linkers (Compound 4f) may suit other targets .

Biological Activity

The compound 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a derivative of the chromenone class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the piperazine moiety is introduced to the chromenone core. The general synthetic pathway includes:

  • Formation of the Chromenone Core : Starting from phenolic compounds, the chromenone structure is formed via cyclization reactions.
  • Piperazine Substitution : The piperazine derivative is then introduced through an ethoxy linker, enhancing solubility and biological activity.

Antioxidant Properties

Research indicates that chromenone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromenone derivatives. For instance, a related study on 2-phenyl-4H-chromen derivatives demonstrated that they could inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha through modulation of the TLR4/MAPK signaling pathway . Similar mechanisms are anticipated for this compound based on its structural analogies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Its efficacy against various bacterial strains has been reported, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • In Vivo Studies : In a study assessing anti-inflammatory effects in a mouse model, administration of similar chromenone derivatives resulted in reduced levels of inflammatory markers following LPS-induced inflammation . This suggests that this compound could exhibit comparable effects.
  • Cytotoxicity Assessments : In vitro cytotoxicity tests using MTT assays indicated that these compounds generally exhibit low toxicity at therapeutic doses, making them suitable candidates for further drug development .

Research Findings Summary

The biological activities associated with this compound can be summarized as follows:

Biological Activity Mechanism/Effect References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-alpha via TLR4/MAPK pathway
AntimicrobialDisruption of bacterial membranes

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